molecular formula C12H15NO4 B2735331 Methyl ((4-hydroxychroman-4-yl)methyl)carbamate CAS No. 1421451-19-5

Methyl ((4-hydroxychroman-4-yl)methyl)carbamate

Cat. No. B2735331
CAS RN: 1421451-19-5
M. Wt: 237.255
InChI Key: QQWZWMOODABJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl ((4-hydroxychroman-4-yl)methyl)carbamate” is a derivative of chromanone or Chroman-4-one, which is a significant and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Synthesis Analysis

The synthesis of chromanone derivatives has been a subject of several studies . Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . It also forms in the reaction of ammonia with methyl chloroformate or dimethyl carbonate . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .


Chemical Reactions Analysis

Chromanone acts as a major building block in a large class of medicinal compounds . It has been used in the synthesis of a wide range of pharmacologically active compounds . Carbamates, like Methyl ((4-hydroxychroman-4-yl)methyl)carbamate, are useful protecting groups for amines .

Scientific Research Applications

Anticancer Activity

Chromanone and its derivatives have shown potential as anticancer agents . The specific mechanisms of action may vary, but they generally involve interfering with the growth and proliferation of cancer cells.

Antioxidant Activity

Chromanone compounds have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases.

Antimicrobial and Antifungal Activity

Certain chromanone derivatives have been found to exhibit antimicrobial and antifungal activities . They could be used in the development of new drugs to treat infections caused by bacteria and fungi.

Antiviral Activity

Chromanone compounds have also shown potential as antiviral agents . They could be used in the development of treatments for various viral diseases.

Anti-inflammatory Activity

Chromanone and its derivatives have demonstrated anti-inflammatory properties . They could be used in the development of drugs to treat conditions characterized by inflammation.

Antidiabetic Activity

Chromanone compounds have shown potential in the treatment of diabetes . They may help regulate blood sugar levels and improve insulin sensitivity.

Anticoagulant Activity

Chromanone derivatives have been found to exhibit anticoagulant activities . They could be used in the development of drugs to prevent blood clots.

Antidepressant Activity

Chromanone compounds have also shown potential as antidepressants . They could be used in the development of treatments for depression and other mental health disorders.

Safety and Hazards

Methyl carbamate, a related compound, is considered hazardous . It may cause eye and skin irritation, respiratory and digestive tract irritation . It is also known to be a carcinogen in rats .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .

properties

IUPAC Name

methyl N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-11(14)13-8-12(15)6-7-17-10-5-3-2-4-9(10)12/h2-5,15H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWZWMOODABJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1(CCOC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.